1,4-Bis(4-methoxyphenyl)piperazine

説明

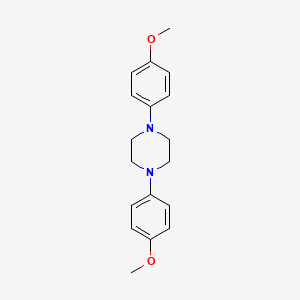

1,4-Bis(4-methoxyphenyl)piperazine is a piperazine derivative featuring two 4-methoxyphenyl substituents at the 1 and 4 positions of the piperazine ring. This compound is structurally characterized by its electron-donating methoxy (-OCH₃) groups, which influence its electronic and steric properties. Piperazine derivatives are widely studied for their pharmacological and material science applications due to their versatile binding capabilities and ease of functionalization. Additionally, derivatives like 1,4-bis((4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methyl)piperazine have been explored as anti-mitotic agents in breast cancer research .

特性

CAS番号 |

3367-51-9 |

|---|---|

分子式 |

C18H22N2O2 |

分子量 |

298.4 g/mol |

IUPAC名 |

1,4-bis(4-methoxyphenyl)piperazine |

InChI |

InChI=1S/C18H22N2O2/c1-21-17-7-3-15(4-8-17)19-11-13-20(14-12-19)16-5-9-18(22-2)10-6-16/h3-10H,11-14H2,1-2H3 |

InChIキー |

BQMLMYCWRONYFW-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)OC |

製品の起源 |

United States |

類似化合物との比較

Substituent Impact :

- Electron-Donating Groups (e.g., -OCH₃) : Enhance π-π stacking and hydrogen bonding, critical for drug-receptor interactions .

- Electron-Withdrawing Groups (e.g., -SO₂, -Cl) : Improve metabolic stability and enzyme inhibition (e.g., DPP-4 inhibition in 1,4-bis(4-fluorophenylsulfonyl)piperazine) .

- Bulkier Groups (e.g., benzhydryl) : Increase steric hindrance, reducing unwanted interactions but limiting solubility .

Pharmacological Activity Comparison

Antidiabetic Agents

Antitumor Activity

- 1,4-Bis(3-aminopropyl)piperazine: Used in nanoparticle synthesis for transgene delivery; tertiary amines accelerate nanoparticle nucleation via solvation effects .

Coordination Chemistry

- Piperazine-Based Ligands (e.g., L1–L5): Modified with pyridyl or quinolyl groups to enhance steric effects in copper(II) complexes for DNA cleavage .

Key Research Findings and Contrasts

- Pharmacological vs.

- Thermal Stability: Selenogallate frameworks templated by 1,4-bis(3-aminopropyl)piperazine degrade at lower temperatures than metal-amine counterparts, limiting high-temperature applications .

- Synthetic Efficiency: Maghnite-catalyzed polymerization of NBMP achieves moderate yields (59–72%) , whereas solvothermal methods for selenogallates prioritize structural novelty over yield .

Q & A

Q. How is 1,4-Bis(4-methoxyphenyl)piperazine synthesized, and what optimization strategies improve yield and purity?

The synthesis typically involves nucleophilic substitution or acylation reactions. For example, reacting piperazine with 4-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization strategies include:

- Catalyst selection : Use of phase-transfer catalysts to enhance reaction efficiency.

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

Key characterization methods:

- ¹H/¹³C NMR : Peaks for methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.2 ppm).

- IR spectroscopy : Stretching vibrations for C-O (1250 cm⁻¹) and N-H (3300 cm⁻¹).

- X-ray diffraction : Resolves piperazine ring conformation and substituent orientation. For example, a Schiff base analog showed a chair conformation for the piperazine ring .

Q. What are the standard protocols for assessing the stability and storage conditions of this compound?

- Stability assays : HPLC monitoring under accelerated conditions (40°C/75% RH) over 30 days.

- Storage : Sealed containers under inert gas (N₂/Ar) at −20°C to prevent oxidation.

- Light sensitivity : Amber vials to avoid photodegradation of methoxy groups .

Advanced Research Questions

Q. How do computational methods like molecular docking elucidate the interaction between this compound and biological targets?

Q. What is the impact of substituent groups (e.g., methoxy vs. chloro) on the biological activity of piperazine derivatives?

Q. How does the conformational flexibility of this compound influence its pharmacological properties?

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Q. How do structural analogs of this compound compare in terms of receptor binding affinity and selectivity?

Q. What are the implications of piperazine ring modifications (e.g., substitution patterns) on the compound's pharmacokinetic profile?

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。